molecular formula C22H18ClN3O2S B7745648 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate

Cat. No.: B7745648
M. Wt: 423.9 g/mol
InChI Key: NDCWJNQSXMXMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a hybrid structure incorporating two pharmaceutically relevant heterocyclic systems: a quinazoline scaffold and a thiophene carboxylate ester. The quinazoline core is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets, particularly protein kinases . The specific substitution pattern with a 4-chlorophenyl group at the 2-position and a proplythiophene-carboxylate linked via an amino group at the 4-position suggests potential as a key intermediate or a candidate for biological evaluation. Thiophene derivatives are extensively utilized in materials science and as building blocks for more complex molecules . Research into similar compounds has shown that molecules containing the thiophene moiety can exhibit diverse biological activities. For instance, certain substituted thiophenecarboxamides have been identified and patented for their application as antibacterial agents . This indicates that this compound may hold value in developing novel anti-infectives or in biochemical pathway analysis. Its primary research applications are anticipated to include use as a standard in analytical method development, a building block in organic synthesis, and a candidate for high-throughput screening in drug discovery campaigns to investigate its mechanism of action and therapeutic potential. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]propyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c23-16-10-8-15(9-11-16)20-25-18-6-2-1-5-17(18)21(26-20)24-12-4-13-28-22(27)19-7-3-14-29-19/h1-3,5-11,14H,4,12-13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCWJNQSXMXMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCCOC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclization and amidation steps. For example, the quinazoline core formation achieves completion in 5 minutes under microwave conditions (800 W) versus 10 hours via conventional reflux. Similarly, esterification under microwave irradiation at 100°C for 15 minutes improves yields to 90%.

Solvent and Base Selection

Polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, NMP) enhance the solubility of intermediates during coupling reactions. The use of inorganic bases (e.g., sodium carbonate) during workup minimizes side reactions, as evidenced by patent methodologies.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of the ester moiety during basic workup is mitigated by maintaining pH < 5 using aqueous sodium bicarbonate.

  • Low Amidation Yields : Employing a 20% molar excess of 3-aminopropanol and iterative recrystallization from ethanol/water (1:1) improves purity .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival . The compound may also interact with bacterial enzymes, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate moiety, which may confer additional biological activities and improve the compound’s pharmacokinetic properties. The combination of the quinazoline core with the thiophene group may enhance its ability to interact with multiple molecular targets, making it a versatile compound for drug development.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Quinazoline Core Formation : Condensation of 4-chlorobenzaldehyde with anthranilic acid derivatives under reflux conditions (ethanol/acetic acid) to form the 2-(4-chlorophenyl)quinazolin-4-amine intermediate .

Thiophene Ester Coupling : Reacting the quinazoline intermediate with thiophene-2-carboxylate derivatives via nucleophilic substitution or amide coupling. For example, propyl thiophene-2-carboxylate may be activated using carbodiimides (e.g., EDC/HOBt) in anhydrous DMF .

Optimization : Yield is highly sensitive to temperature (60–80°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 quinazoline:thiophene derivative). Prolonged reaction times (>12 hrs) may reduce purity due to side reactions .

Q. Q2. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the quinazoline-thiophene linkage (e.g., δ 8.2–8.5 ppm for quinazoline aromatic protons; δ 2.5–3.0 ppm for propylamino protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 480.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the 4-chlorophenyl and thiophene moieties, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for quinazoline-thiophene hybrids?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin). Standardize protocols using NIH/ATCC guidelines .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO concentrations ≤0.1% or employ nanoformulation strategies .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) can explain interspecies variability in IC50_{50} values .

Q. Q4. What strategies are employed to study the structure-activity relationship (SAR) of this compound in anticancer research?

Methodological Answer: SAR studies focus on:

Quinazoline Modifications : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess kinase inhibition potency .

Linker Optimization : Varying the propylamino spacer length (C3 vs. C5) to balance steric effects and target binding (e.g., EGFR TK affinity) .

Thiophene Substituents : Introducing methyl or carboxyl groups at the thiophene 3-position to enhance metabolic stability .

In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes to ATP pockets, validated by mutagenesis studies .

Q. Q5. How can researchers address low bioavailability in preclinical studies of this compound?

Methodological Answer: Approaches include:

  • Prodrug Design : Esterification of the thiophene carboxylate to improve membrane permeability .
  • Nanocarrier Systems : Encapsulation in PEGylated liposomes or PLGA nanoparticles to enhance circulation time .
  • CYP450 Inhibition : Co-administration with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Data Contradiction Analysis

Q. Q6. Why do different studies report conflicting IC50_{50}50​ values for similar quinazoline-thiophene derivatives?

Methodological Answer: Contradictions stem from:

  • Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity. Validate via orthogonal methods (e.g., LC-MS) .
  • Assay Endpoints : Apoptosis (Annexin V) vs. proliferation (BrdU) assays measure distinct pathways. Cross-validate with transcriptomic profiling .
  • Batch Variability : Differences in synthetic batches (e.g., residual solvents) require rigorous QC protocols (e.g., ICH guidelines) .

Experimental Design Considerations

Q. Q7. What controls are essential in cytotoxicity assays for this compound?

Methodological Answer: Include:

  • Positive Controls : Cisplatin or doxorubicin to benchmark activity.
  • Vehicle Controls : DMSO/ethanol at matching concentrations.
  • Off-Target Controls : siRNA knockdown of putative targets (e.g., EGFR) to confirm mechanism .
  • Metabolic Controls : Assess ROS generation (DCFH-DA assay) to rule out nonspecific toxicity .

Q. Q8. How should researchers design in vivo studies to evaluate pharmacokinetics?

Methodological Answer:

  • Dosing Routes : Compare oral vs. intravenous administration to assess bioavailability.
  • Sampling Intervals : Collect plasma/tissues at 0.5, 2, 6, 12, 24 hrs post-dose for LC-MS/MS analysis .
  • Tissue Distribution : Use radiolabeled 14^{14}C-compound to quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.